4-(2-Quinolinylmethoxy)phenol

Description

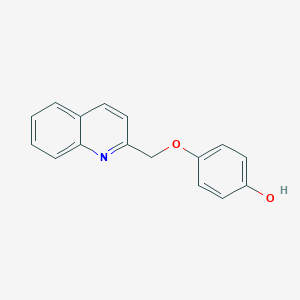

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-2-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLCXMUVSVJHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450985 | |

| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124993-40-4 | |

| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(2-Quinolinylmethoxy)phenol

The primary methods for synthesizing this compound are centered on the formation of an ether linkage between a quinoline (B57606) moiety and a phenol (B47542) ring. These can be broadly categorized into strategies involving the alkylation of a phenol with a quinoline precursor or, conversely, the derivatization of a phenol with a quinoline-containing group.

Alkylation Strategies Involving Quinoline Precursors

The most common and direct route to this compound is through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com In this context, it is typically the reaction of a hydroquinone-derived phenoxide with a reactive 2-substituted quinoline, most notably 2-(chloromethyl)quinoline (B1294453). drugfuture.comlookchem.com

One established procedure involves the condensation of 2-(chloromethyl)quinoline with an excess of hydroquinone (B1673460). drugfuture.comlookchem.com The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521), in a solvent system like aqueous methanol. lookchem.com The use of excess hydroquinone helps to minimize the formation of the dimeric ether byproduct. lookchem.com

Another documented pathway begins with 2-methylquinoline (B7769805). The synthesis proceeds through the oxidation of 2-methylquinoline to its N-oxide, which is then treated with tosyl chloride (TsCl). The resulting tosylate intermediate is subsequently condensed with hydroquinone using a base like sodium hydroxide in a methanol/acetonitrile solvent mixture to produce the target phenol. drugfuture.com

Phenol Derivatization Approaches

To control selectivity and minimize side reactions, such as dialkylation of hydroquinone, strategies involving the derivatization of phenol are employed. One such method uses a protected form of hydroquinone.

A specific example is the condensation of 2-(chloromethyl)quinoline with hydroquinone monobenzoate. drugfuture.com This reaction is typically performed using a base like potassium carbonate in a refluxing solvent mixture such as acetone/DMF. drugfuture.com The resulting intermediate, 4-(2-quinolylmethoxy)phenyl benzoate, is then deprotected via hydrolysis, for instance, by treatment with sodium ethoxide in ethanol, to yield the final product, 4-(2-quinolylmethoxy)phenol. drugfuture.com This two-step approach offers better control over the mono-alkylation of the symmetric hydroquinone.

Development of Novel Synthetic Pathways

Research into the synthesis of quinoline derivatives, including this compound, has increasingly focused on creating pathways that are not only efficient but also environmentally sustainable and suitable for large-scale industrial production.

Environmentally Benign and Efficient Synthesis

Modern synthetic chemistry emphasizes the use of green and readily available catalysts. For the synthesis of the quinoline nucleus itself, which is a core component of the target molecule, several environmentally friendly methods have been developed. These include one-pot syntheses using catalysts like iron(III) chloride (FeCl₃·6H₂O) or indium(III) chloride (InCl₃), which are noted for being inexpensive, non-toxic, and effective under milder conditions with shorter reaction times. bohrium.comniscpr.res.intandfonline.com Such methods often utilize more benign solvents like water or ethanol, or are even performed under solvent-free conditions, which significantly reduces environmental impact. niscpr.res.intandfonline.com

Phase-transfer catalysis (PTC) represents another key strategy for improving efficiency and environmental friendliness. researchgate.netbeilstein-journals.org This technique facilitates reactions between reagents located in separate immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.netcrdeepjournal.org In the synthesis of this compound and related compounds, PTC has been employed to enhance reaction rates and selectivity. lookchem.comgoogleapis.com For example, a phase-transfer catalyst can be used in the reaction between the phenoxide and the chlorinated quinoline derivative, allowing for milder reaction conditions and potentially reducing the need for harsh solvents. googleapis.com

Process Optimization for Industrial Scalability

The transition from laboratory-scale synthesis to industrial manufacturing requires significant process optimization to ensure safety, cost-effectiveness, and consistent product quality. For the synthesis of this compound, a key challenge in the alkylation of hydroquinone with 2-(chloromethyl)quinoline is managing the formation of the dimeric ether impurity. lookchem.com

One reported industrial process addresses this by carefully controlling the reaction conditions. The alkylation is conducted with excess hydroquinone in the presence of sodium hydroxide in aqueous methanol. lookchem.com A crucial purification step involves dissolving the crude product in a hot sodium hydroxide solution, which leaves the insoluble dimer to be removed by filtration. lookchem.com This method yields high-quality product (>99.5% assay) with minimal dimer content (<0.1%). lookchem.com Further process improvements have focused on subsequent reaction steps, such as finding robust solvent systems to control the polymorphic form of the final drug substance during crystallization. lookchem.com

Preparation of Key Synthons and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its core building blocks.

The primary synthon is 2-(chloromethyl)quinoline . ontosight.ai This intermediate is typically synthesized from 2-methylquinoline (also known as quinaldine). drugfuture.comlookchem.com The industrial preparation often involves the in situ chlorination of quinaldine. lookchem.com The resulting 2-(chloromethyl)quinoline is a reactive electrophile due to the labile C-Cl bond, making it an excellent substrate for nucleophilic substitution reactions. ontosight.ai It is often prepared and used as its hydrochloride salt to improve handling and stability. lookchem.com

The other crucial starting material is hydroquinone . drugfuture.comlookchem.com This symmetrical di-phenol provides the hydroxyphenoxy moiety of the target molecule. In some synthetic variations, a protected version, hydroquinone monobenzoate , is used as an intermediate to ensure mono-alkylation. drugfuture.com

A summary of the key synthons and their roles is presented below.

| Synthon/Intermediate | Role in Synthesis |

| 2-Methylquinoline (Quinaldine) | Starting material for the preparation of 2-(chloromethyl)quinoline. drugfuture.comlookchem.com |

| 2-(Chloromethyl)quinoline | Key electrophilic synthon that provides the quinolinylmethoxy group. drugfuture.comlookchem.comontosight.ai |

| Hydroquinone | Nucleophilic precursor providing the p-hydroxyphenyl group. drugfuture.comlookchem.com |

| Hydroquinone Monobenzoate | A protected intermediate used to achieve selective mono-alkylation. drugfuture.com |

| 2-Quinoline-N-oxide | An oxidized intermediate of 2-methylquinoline used in an alternative synthetic route. drugfuture.com |

Directed Chemical Modifications of the this compound Scaffold

Strategic modifications of the parent scaffold have been extensively explored, primarily in the context of developing potent leukotriene D4 (LTD4) receptor antagonists. These studies have yielded robust synthetic protocols for enhancing molecular complexity and tailoring pharmacophoric features.

The addition of further aromatic or heteroaromatic rings to the this compound scaffold has been a successful strategy to enhance biological potency, notably by increasing affinity for target receptors. nih.gov This is often achieved by functionalizing the phenolic hydroxyl group or the aromatic ring of the phenol moiety.

One prominent example is the incorporation of a chromone (B188151) ring system. Research has shown that combining the benzopyran-4-one (chromone) structure with the (2-quinolinylmethoxy)phenyl group can lead to a dramatic, ten-thousand-fold improvement in LTD4 receptor binding affinity compared to earlier antagonists. nih.govresearchgate.net The synthesis typically involves the alkylation of a substituted 2-hydroxyacetophenone (B1195853) with a reactive intermediate derived from this compound, followed by a cyclodehydration step to form the chromone ring. researchgate.net

Another well-documented approach involves the addition of a second phenyl ring, creating a biphenyl-like ether structure. In the development of the potent LTD4 antagonist RG 12525, the parent phenol is modified by attaching a substituted benzyl (B1604629) group. ebi.ac.ukdrugfuture.com The synthesis starts with the reaction of this compound with α,α'-dichloro-o-xylene in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This Williamson ether synthesis derivative selectively alkylates the phenolic oxygen, introducing a benzyl chloride moiety that serves as a handle for further functionalization. drugfuture.com

Table 1: Synthesis of an Intermediate for Additional Aromatic Ring Introduction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | α,α'-dichloro-o-xylene | NaH, THF | 2-((4-((2-(Chloromethyl)benzyl)oxy)phenoxy)methyl)quinoline | drugfuture.com |

| This compound | 2-Hydroxyacetophenone derivative | K2CO3, then acid | Chromone-substituted this compound derivative | researchgate.net |

The introduction of an acidic functional group is a critical modification for many biologically active molecules derived from this scaffold, as it often serves as a key binding element to the target protein. Common acidic groups introduced include carboxylic acids and their bioisosteres, such as tetrazoles. ebi.ac.uk

A tetrazole ring, in particular, has been successfully incorporated in advanced LTD4 antagonists like RG 12525. ebi.ac.uk The synthesis of this acidic group typically follows the introduction of an additional aromatic ring bearing a precursor functional group. Following the reaction with α,α'-dichloro-o-xylene mentioned previously, the resulting benzyl chloride intermediate is converted to a nitrile (phenylacetonitrile derivative) by reaction with sodium cyanide (NaCN). drugfuture.com This nitrile is then transformed into the desired tetrazole ring through a [2+3] cycloaddition reaction with an azide (B81097), commonly sodium azide (NaN3) in a solvent like dimethylformamide (DMF). drugfuture.com

Alternative strategies can involve the direct synthesis of quinolines that already possess an acidic functional group. The Doebner reaction, for instance, allows for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.org While this builds the quinoline ring from scratch, it represents a valid synthetic route to acidic analogues. Furthermore, the quinoline ring itself can be modified. For example, a 2-methylquinoline can be oxidized to quinoline-2-carboxylic acid, although this can require harsh conditions. lew.roajchem-a.com Research into derivatives of 8-hydroxyquinoline-2-carboxylic acid has also explored the installation of various carboxylic acid derivatives at the 2-position of the quinoline ring. scispace.com

Table 2: Synthesis of an Acidic Tetrazole Analogue

| Starting Material | Reagents/Conditions | Intermediate Product | Final Reagents/Conditions | Final Product | Reference |

| 2-((4-((2-(Chloromethyl)benzyl)oxy)phenoxy)methyl)quinoline | NaCN, Toluene/Water, Phase-transfer catalyst | 2-((2-((4-((Quinolin-2-yl)methoxy)phenoxy)methyl)phenyl)acetonitrile) | NaN3, DMF | 5-((2-((4-((Quinolin-2-yl)methoxy)phenoxy)methyl)benzyl))-1H-tetrazole | drugfuture.com |

Structure Activity Relationship Sar Studies of 4 2 Quinolinylmethoxy Phenol Derivatives

Identification of Pharmacophoric Elements within the (2-Quinolinylmethoxy)phenyl Moiety

The (2-Quinolinylmethoxy)phenyl moiety forms the foundational structure for a class of compounds that have shown significant potential as orally active and highly potent antagonists of peptidoleukotrienes. nih.govnih.gov Understanding the essential components of this scaffold is crucial for designing new and improved therapeutic agents.

Importance of the 2-Quinolinylmethoxy Configuration

The specific arrangement of the 2-quinolinylmethoxy group is a critical determinant of biological activity. nih.gov The quinoline (B57606) ring, a nitrogen-containing heterocyclic system, plays a pivotal role in receptor interactions. mdpi.compreprints.org Its aromatic nature allows for hydrophobic interactions within the binding pocket of the target receptor, while the nitrogen atom can participate in hydrogen bonding or coordination with metal ions. samipubco.comresearchgate.net The methoxy (B1213986) linker connecting the quinoline ring to the phenol (B47542) group provides a specific spatial orientation that is essential for optimal binding.

Role of the Phenol Ring and its Substitution Pattern

The phenol ring is another vital component of the pharmacophore. The hydroxyl group on the phenol ring is a key feature, and its position significantly influences the molecule's properties. preprints.org Phenols are highly susceptible to electrophilic substitution reactions, meaning the aromatic ring is electron-rich and can be readily modified. byjus.com The substitution pattern on the phenol ring can dramatically alter the compound's electronic and steric properties, thereby affecting its binding affinity and biological activity. researchgate.net For instance, the introduction of electron-donating groups at the ortho and para positions of the phenol can enhance its antioxidant activity by stabilizing the resulting phenoxy radicals. researchgate.net In the context of leukotriene receptor antagonists, modifications to the phenol ring have been explored to enhance potency and selectivity. nih.gov

Impact of Structural Modifications on Biological Activity

The modular nature of the 4-(2-Quinolinylmethoxy)phenol scaffold allows for systematic modifications to fine-tune its pharmacological profile. Researchers have extensively studied how changes to different parts of the molecule impact its interaction with biological targets.

Effects of Pendant Groups and Their Stereochemistry

The addition of various pendant groups to the core scaffold has been a key strategy in optimizing the biological activity of this compound derivatives. The nature, size, and position of these substituents can have a profound impact on receptor affinity and selectivity. orientjchem.org For example, the introduction of an additional phenyl ring has been shown to significantly enhance receptor affinity in a series of leukotriene antagonists. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another critical factor. nih.gov Chiral centers introduced through pendant groups can lead to enantiomers with markedly different pharmacological properties. nih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov Therefore, careful consideration of stereochemistry is essential in the design of potent and selective ligands.

Significance of Acidic Functions for Receptor Interaction

For many this compound derivatives, particularly those targeting leukotriene receptors, the presence of an acidic functional group is a strict requirement for high-affinity binding. nih.govnih.gov This acidic moiety, often a carboxylic acid or a tetrazole, is believed to mimic the carboxylate group of the endogenous ligand, leukotriene D4, and engage in crucial ionic interactions with the receptor. nih.gov The orientation and nature of this acidic group are critical, and its placement relative to the rest of the molecule significantly influences biological activity. nih.gov The acid dissociation constant (pKa) of this group is also an important parameter, as it affects the ionization state of the molecule at physiological pH and, consequently, its ability to interact with the receptor. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com In the context of this compound derivatives, QSAR studies are pivotal for predicting the bioactivity of novel analogues and for guiding the synthesis of compounds with enhanced potency and selectivity. frontiersin.org These models are built upon a training set of molecules with known biological activities and are then used to predict the activities of new, untested compounds. nih.gov

Computational Approaches for Predicting Bioactivity

The prediction of bioactivity for this compound derivatives involves a variety of computational techniques that model the relationship between a compound's structure and its biological effect. These methods rely on calculating molecular descriptors that quantify various aspects of the molecule's topology and physicochemical properties. nih.gov

One of the primary computational methods is Multiple Linear Regression (MLR) , which attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. mdpi.com For a series of this compound derivatives, an MLR model might take the form of an equation where the dependent variable, such as the inhibitory concentration (pIC50), is a linear combination of descriptors like lipophilicity, electronic parameters, and steric properties.

Partial Least Squares (PLS) regression is another statistical method frequently employed in QSAR, especially when the number of descriptors is large or when there is multicollinearity among them. nih.gov PLS reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components.

More advanced computational approaches, such as those based on Density Functional Theory (DFT) , are used to calculate quantum chemical descriptors. nih.govresearchgate.net DFT methods can provide accurate information on the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are often crucial for receptor-ligand interactions. frontiersin.orgdergipark.org.tr For instance, a QSAR study on phenol derivatives has utilized DFT calculations to establish a reliable model for predicting toxicity, indicating the predictive power of this approach. nih.gov

Machine learning techniques, including k-Nearest Neighbor (kNN) , are also applied in QSAR to classify compounds or predict their activity based on the properties of their nearest neighbors in the descriptor space. researchgate.net These computational tools are integral to modern drug design, allowing for the rapid in silico screening of virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and biological testing. mdpi.com

Table 1: Illustrative Computational Bioactivity Prediction for Hypothetical this compound Derivatives

| Compound ID | Substituent (R) at Phenol Ring | Predicted pIC50 (MLR Model) | Predicted Activity Class (kNN Model) |

| QM-1 | H | 6.5 | Active |

| QM-2 | 4-Cl | 7.2 | Highly Active |

| QM-3 | 4-OCH3 | 6.8 | Active |

| QM-4 | 4-NO2 | 5.9 | Inactive |

Correlation of Physicochemical Descriptors with Biological Responses

The foundation of any QSAR model is the correlation between the physicochemical properties of the compounds and their measured biological responses. frontiersin.org For derivatives of this compound, several classes of descriptors are paramount in defining their interaction with biological targets, such as leukotriene receptors. nih.govdatapdf.com

Lipophilicity , commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor that influences a drug's absorption, distribution, and ability to cross cell membranes. frontiersin.orgresearchgate.net For this compound derivatives, an optimal range of lipophilicity is often required for potent activity.

Electronic descriptors quantify the electronic aspects of a molecule. These include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Dipole moment: This descriptor is important for understanding polar interactions with the receptor binding site. dergipark.org.tr

HOMO and LUMO energies: These frontier molecular orbital energies are related to the molecule's ability to donate or accept electrons in charge-transfer interactions. frontiersin.org

Steric descriptors relate to the size and shape of the molecule, which are critical for ensuring a proper fit within the receptor's binding pocket. These include:

Molar Refractivity (MR): This parameter accounts for both the volume of the molecule and its polarizability. frontiersin.org

Topological indices: These are numerical values derived from the molecular graph that describe molecular size, shape, and branching. frontiersin.org

Research on related quinoline and phenol derivatives has demonstrated strong correlations between these types of descriptors and biological activity. For example, studies on 4-quinolone derivatives found a good correlation between molecular shape parameters, such as ovality, and affinity for GABA(A) receptors. nih.gov Similarly, QSAR studies on phenolic compounds have shown that properties like the OH bond dissociation enthalpy and ionization potential are significant in predicting their antioxidant activity. researchgate.net A successful QSAR model for this compound derivatives would therefore likely incorporate a combination of these lipophilic, electronic, and steric descriptors to accurately predict biological responses.

Table 2: Correlation of Physicochemical Descriptors with Hypothetical Biological Response for this compound Derivatives

| Compound ID | LogP | Molar Refractivity (MR) | HOMO Energy (eV) | Biological Response (Ki, nM) |

| QM-1 | 3.8 | 95.2 | -5.8 | 85 |

| QM-2 | 4.5 | 100.1 | -6.1 | 30 |

| QM-3 | 3.7 | 98.5 | -5.6 | 65 |

| QM-4 | 3.9 | 101.5 | -6.5 | 250 |

Biological and Pharmacological Investigations of 4 2 Quinolinylmethoxy Phenol Containing Compounds

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for many compounds incorporating the 4-(2-quinolinylmethoxy)phenol moiety is the antagonism of leukotriene receptors. These compounds have been instrumental in the development of potent and selective antagonists for the cysteinyl leukotriene D4 (LTD4) receptor, a key player in the inflammatory cascade associated with conditions like asthma.

Research has firmly identified the cysteinyl leukotriene receptor 1 (CysLT1), also known as the LTD4 receptor, as a primary target for compounds containing the this compound scaffold. patsnap.comdrugbank.comnih.gov This has been demonstrated through the development of a series of potent and specific antagonists of peptidoleukotrienes that feature this chemical group. nih.gov The introduction of an additional phenyl ring to the core structure significantly enhanced the receptor affinity of these compounds. nih.gov

Further modifications, such as the incorporation of a benzopyran-4-one ring, a feature found in the prototype leukotriene antagonist FPL 55712, led to a remarkable 10,000-fold increase in binding affinity compared to the original prototype. nih.gov One such compound, RG 12553, exhibited a Ki value of 0.1 nM, indicating a higher affinity for the LTD4 receptor than the natural agonist itself. nih.gov

Studies on a representative compound from this class, ICI 198,615, revealed its potent antagonism of LTC4-, LTD4-, and LTE4-induced responses. nih.gov It demonstrated high affinity for the LTD4 receptor on guinea pig lung membrane preparations with a Ki of 0.3 nmol/l. karger.com The binding kinetics suggest a competitive interaction at the vascular peptidoleukotriene receptor site. nih.gov Interestingly, the interaction with LTD4 receptors in conscious rats suggested the presence of both high- and low-affinity binding sites, whereas LTC4 and LTE4 appeared to interact with a single receptor population. nih.gov

A series of compounds containing the (2-quinolinylmethoxy)phenyl group have been shown to possess high affinity for the sulfidopeptide leukotriene D4 receptors, with Ki values typically ranging from 2 to 20 nM. ebi.ac.uk For instance, compound 27 (RG 12525) emerged as a particularly potent example from this series. ebi.ac.ukresearchgate.net

The affinity of these compounds for LTD4 receptors is typically determined using radioligand binding assays, which measure the displacement of a radiolabeled ligand, such as [3H]LTD4, from the receptor in membrane preparations from tissues like guinea pig lung. datapdf.com

The interaction between this compound-containing compounds and the LTD4 receptor is characterized by high-affinity binding to the receptor, effectively blocking the binding of the natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). drugbank.com This competitive antagonism prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades. google.com

The structural features of these compounds are crucial for their potent receptor affinity. The quinolinylmethoxy)phenyl moiety serves as a key pharmacophore. nih.govdatapdf.com Structure-activity relationship studies have demonstrated that modifications to different parts of the molecule can significantly impact binding affinity. For example, the addition of a chromone (B188151) moiety or an extra phenyl ring has been shown to dramatically enhance the affinity for the LTD4 receptor. nih.govnih.gov The specific linkage between the phenyl rings and the orientation of acidic functional groups also play a critical role in determining the biological activity. ebi.ac.uk

By acting as antagonists at the CysLT1 receptor, compounds containing the this compound structure effectively modulate the signal transduction pathways normally activated by cysteinyl leukotrienes. patsnap.comdrugbank.com Leukotrienes are known to activate G-protein coupled receptors (GPCRs), leading to intracellular signaling events that mediate inflammatory responses. google.com

The binding of these antagonists prevents the activation of these GPCRs, thereby inhibiting the downstream signaling cascade. patsnap.com This includes blocking the increase in intracellular calcium levels and the activation of protein kinase C, which are typical consequences of CysLT1 receptor activation. By disrupting these pathways, these compounds prevent physiological responses such as smooth muscle contraction, increased vascular permeability, and mucus secretion. drugbank.com

Some compounds with this core structure have also been investigated for their ability to modulate other signaling pathways. For instance, certain derivatives have been found to act as dual modulators of the G protein-coupled bile acid receptor 1 (GPBAR1) and the CysLT1 receptor. nih.gov Additionally, some microtubule inhibitors, which can share structural similarities, are known to stimulate the Raf-1/Bcl-2 phosphorylation pathway and activate c-Jun NH2-terminal protein kinase (JNK). nih.gov

While the primary mechanism of action for many this compound derivatives is receptor antagonism, some phenolic compounds are known to act as enzyme inhibitors. mdpi.com The mechanisms of enzyme inhibition can be varied and include competitive, non-competitive, uncompetitive, and mixed-type inhibition. bgc.ac.inresearchgate.net

Competitive inhibitors, which are often structurally similar to the enzyme's substrate, bind to the active site and prevent the substrate from binding. bgc.ac.in Phenolic compounds, in particular, can act as enzyme inhibitors through mechanisms such as copper chelation, which is relevant for copper-containing enzymes like tyrosinase. mdpi.com

In the context of leukotriene pathways, some drugs act by inhibiting the 5-lipoxygenase enzyme, which is responsible for the synthesis of leukotrienes from arachidonic acid. pharmgkb.org However, the this compound-containing compounds discussed here primarily function as receptor antagonists rather than enzyme inhibitors. For example, ICI 198,615, at concentrations effective for receptor antagonism, did not show significant inhibition of 5-, 12-, or 15-lipoxygenase. nih.gov

In Vitro Biological Characterization

The in vitro biological characterization of compounds containing the this compound moiety is crucial for determining their potency and selectivity as receptor antagonists.

A cornerstone of in vitro characterization is the radioligand binding assay. nih.govgiffordbioscience.comumich.edu This technique is considered the gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.com These assays typically involve incubating a radiolabeled ligand, such as [3H]LTD4, with a preparation of cell membranes known to express the target receptor, for instance, from guinea pig lung tissue. datapdf.com

The principle of the assay is to measure the ability of the unlabeled test compound, in this case, a this compound derivative, to compete with and displace the radiolabeled ligand from the receptor. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor. giffordbioscience.com

These assays have been instrumental in quantifying the high affinity of various (2-quinolinylmethoxy)phenyl-containing compounds for the LTD4 receptor, with Ki values often in the nanomolar range. ebi.ac.ukdatapdf.com The data generated from these assays are critical for structure-activity relationship studies, guiding the design of more potent and selective antagonists. nih.gov

Below is an interactive data table summarizing the binding affinities of representative compounds.

| Compound | Target Receptor | Radioligand | Tissue Source | Ki Value (nM) | Reference |

| ICI 198,615 | LTD4 Receptor | [3H]LTD4 | Guinea Pig Lung | 0.3 | karger.com |

| RG 12525 (Compound 27) | LTD4 Receptor | [3H]LTD4 | Guinea Pig Lung | 2-20 | ebi.ac.uk |

| RG 12553 (Compound 7) | LTD4 Receptor | [3H]LTD4 | Guinea Pig Lung | 0.1 | nih.gov |

| FPL 55712 | LTD4 Receptor | [3H]LTD4 | Guinea Pig Lung | 940 | datapdf.com |

Cell-Based Functional Assays

Compounds centered around the this compound scaffold have been the subject of various cell-based functional assays to determine their biological activity. These investigations have primarily focused on their potential as leukotriene receptor antagonists, leading to assessments of their effects on cellular responses, inflammatory pathways, and cell proliferation.

A key functional assay for determining the activity of leukotriene antagonists is the inhibition of smooth muscle contraction. Several compounds containing the (2-quinolinylmethoxy)phenyl moiety were evaluated for their ability to inhibit the spasmogenic activity of leukotrienes in guinea pig parenchymal lung strips. nih.govdatapdf.com This assay provides a direct measure of the functional antagonism at the leukotriene receptor.

A notable compound from this series, RG 7152, was shown to be a competitive inhibitor of the spasmogenic activity induced by leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) in this guinea pig lung strip model. oup.comnih.gov The inhibitory constant (Ki) for RG 7152 in competitively inhibiting [3H]LTD4 binding to membranes from guinea pig lung was determined to be 38 ± 6 nM. oup.comnih.gov A strong correlation was generally observed between the results of the radioligand binding assays and the functional spasmogenic assays. nih.gov

Table 1: Inhibitory Activity of RG 7152

| Assay Type | Target/Mediator | Tissue/Preparation | Result (Ki) | Citation |

|---|---|---|---|---|

| Radioligand Binding | [3H]LTD4 | Guinea Pig Lung Membranes | 38 ± 6 nM | oup.com, nih.gov |

| Functional Assay | LTC4, LTD4, LTE4 | Guinea Pig Parenchymal Lung Strips | Competitive Antagonist | oup.com, nih.gov |

The primary mechanism of action identified for this compound derivatives is the antagonism of peptidoleukotriene receptors. oup.comnih.gov Leukotrienes themselves are potent inflammatory mediators, playing a crucial role in the pathophysiology of asthma and other inflammatory conditions by causing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. oup.com By blocking the receptors for LTD4, compounds like RG 7152 and RG 12525 effectively modulate these leukotriene-driven inflammatory processes. oup.comnih.gov

The development of these compounds was specifically aimed at creating potent and specific antagonists of peptidoleukotrienes. oup.comnih.gov While their action directly involves the leukotriene pathway, detailed studies on their effects on the expression or secretion of other inflammatory mediators, such as cytokines (e.g., interleukins, TNF-α), are not extensively detailed in the reviewed literature. The primary focus remains on their direct antagonism at the leukotriene receptor level as the means of exerting their anti-inflammatory effect.

Investigations into the effects of this compound derivatives on cellular proliferation have revealed species- and tissue-specific responses. During subchronic toxicity studies, the compound RG 12525, a tetrazole-substituted derivative, was observed to induce the proliferation of brown adipose tissue (BAT) in both rats and mice. nih.govoup.com This effect was not observed in monkeys. nih.govoup.com The RG 12525-induced BAT showed morphological similarities to BAT adapted for cold environments. oup.com

In the same studies, high doses of RG 12525 were associated with diffuse hepatocellular hypertrophy in mice and rats, which involves an increase in cell size rather than number, but no significant changes in clinical chemistry related to liver function were noted. nih.govoup.com The literature reviewed did not provide broader studies on the effects of these specific compounds on the proliferation or viability of other cell types, such as cancer cell lines.

Selectivity Profiling Against Multiple Biological Targets

The selectivity of compounds derived from this compound is a critical aspect of their pharmacological profile, ensuring that their therapeutic effects are directed at the intended target with minimal off-target activity. The development program for these leukotriene receptor antagonists focused on improving both potency and selectivity compared to initial lead compounds. oup.comnih.gov

A key finding was the selectivity of compound RG 7152 for the leukotriene receptor over the 5-lipoxygenase (5-LO) enzyme. oup.comnih.gov Unlike the initial lead compound, RG 5901, RG 7152 does not inhibit 5-lipoxygenase from guinea pig polymorphonuclear leukocytes (PMNs). oup.comnih.gov This is significant because 5-LO is the enzyme responsible for the synthesis of leukotrienes, and its inhibition represents a different therapeutic strategy. The selectivity of RG 7152 confirms its mechanism as a receptor-level antagonist rather than a synthesis inhibitor.

Further development led to compounds like RG 12525, which were designed for high affinity and specificity for the sulfidopeptide leukotriene D4 receptors. nih.govebi.ac.uk The research indicates a clear structure-activity relationship where the (2-quinolinylmethoxy)phenyl moiety, in a specific geometric arrangement with an acidic functional group, is required for high-affinity binding to the LTD4 receptor. oup.comnih.govnih.gov

Preclinical In Vivo Studies in Animal Models

The therapeutic potential of this compound-containing compounds has been evaluated in several preclinical animal models of disease, particularly those relevant to asthma and allergic reactions.

The in vivo efficacy of these compounds as leukotriene D4 receptor antagonists has been demonstrated primarily in guinea pig models. Following oral administration, the compound RG 7152 was shown to be a potent and effective antagonist in various models of induced asthma and anaphylaxis. oup.comnih.gov

Specifically, RG 7152 demonstrated the ability to block bronchoconstriction induced by both LTD4 and by antigen challenge. oup.comnih.gov It was also effective at inhibiting the increase in dermal permeability caused by LTD4 and preventing mortality in a model of systemic anaphylaxis. oup.comnih.gov The follow-on compound, RG 12525, was also confirmed to be an orally effective LTD4 antagonist in guinea pig models and was selected for further clinical evaluation in asthma. oup.comnih.govebi.ac.uk

Table 2: In Vivo Efficacy of Oral RG 7152 in Guinea Pig Models

| Disease Model / Challenge | Endpoint | Efficacy (ED₅₀) | Citation |

|---|---|---|---|

| LTD₄-Induced Dermal Permeability | Inhibition of dye leakage | 6.9 mg/kg | oup.com, nih.gov |

| LTD₄-Induced Bronchoconstriction | Inhibition of bronchoconstriction | 1.1 mg/kg | oup.com, nih.gov |

| Antigen-Induced Bronchoconstriction | Inhibition of bronchoconstriction | 2.5 mg/kg | oup.com, nih.gov |

| Anaphylactic-Induced Mortality | Prevention of death | 16 mg/kg | oup.com, nih.gov |

Mentioned Compounds

Table 3: List of Compounds

| Compound Name | Description |

|---|---|

| This compound | The core chemical structure of interest. |

| RG 5901 | The initial lead chemical in the series of leukotriene receptor antagonists. oup.com, nih.gov |

| RG 7152 (also referred to as compound 16) | A potent and selective leukotriene receptor antagonist developed from the series. oup.com, nih.gov |

| RG 12525 (also referred to as compound 27) | A second-generation compound from the series, a tetrazole-substituted derivative selected for clinical evaluation. oup.com, ebi.ac.uk, nih.gov |

| Leukotriene C4 (LTC4) | A peptidoleukotriene and inflammatory mediator. oup.com, nih.gov |

| Leukotriene D4 (LTD4) | A potent peptidoleukotriene and inflammatory mediator, the primary target of the antagonist compounds. oup.com, nih.gov |

Pharmacodynamic Endpoints and Biomarker Assessment

Pharmacodynamic endpoints for compounds containing the this compound moiety have been primarily evaluated through their effects on leukotriene-mediated responses, particularly in the context of asthma and allergic reactions. In vivo studies have utilized specific endpoints to quantify the biological activity of these compounds. For instance, the efficacy of derivatives is demonstrated by their ability to block the effects of both exogenously administered and endogenously produced leukotrienes. datapdf.com

Key pharmacodynamic endpoints measured in animal models include the inhibition of leukotriene D4 (LTD4)-induced dermal permeability and LTD4-induced bronchoconstriction. nih.gov Another critical endpoint is the blockade of antigen-induced bronchoconstriction, which assesses the compound's ability to counteract the effects of leukotrienes generated during an allergic response. datapdf.comnih.gov Furthermore, the capacity to protect against systemic anaphylaxis is a significant measure of in vivo potency. datapdf.comnih.gov For example, the compound RG 7152 demonstrated a potent ability to block LTD4-induced bronchoconstriction and antigen-induced bronchoconstriction in guinea pigs. nih.gov

| Pharmacodynamic Endpoint | ED₅₀ (mg/kg, oral) | Reference |

|---|---|---|

| LTD₄-Induced Dermal Permeability | 6.9 | nih.gov |

| LTD₄-Induced Bronchoconstriction | 1.1 | nih.gov |

| Antigen-Induced Bronchoconstriction | 2.5 | nih.gov |

| Anaphylactic-Induced Mortality | 16 | nih.gov |

Biomarker assessment for phenolic compounds, in general, offers a pathway to monitor exposure and biological effects. The total phenolic content in biological samples like urine and blood can be measured as a potential biomarker of total polyphenol intake. ub.edu For phenol (B47542) itself, urinary concentration is a well-established biomarker of exposure, with levels in exposed individuals ranging from 10 to 200 mg/L. cdc.gov Phenol is typically present in blood and urine in both its free and conjugated forms (glucuronide and sulfate). cdc.gov While specific biomarker studies for this compound are not detailed in the provided literature, the principles of assessing phenolic metabolites could be applied. Future research could focus on identifying and quantifying specific metabolites of these quinolinylmethoxy-phenol compounds in plasma or urine to serve as direct biomarkers of exposure and pharmacodynamic activity. rsc.orgnih.gov The development of such biomarkers would be valuable for correlating exposure levels with therapeutic effects in clinical studies. ub.edunih.gov

Investigation of Mechanism of Action in Animal Systems

The mechanism of action for a prominent series of this compound-containing compounds has been identified through rigorous investigation in animal-derived systems. These compounds have been developed as highly potent and specific antagonists of the peptidoleukotrienes, which are key mediators in asthma and inflammatory processes. nih.govnih.gov Their primary mechanism involves competitively inhibiting the binding of leukotriene D4 (LTD4) to its receptor. nih.gov

In vitro studies using membranes isolated from guinea pig lungs have been crucial in elucidating this mechanism. These assays measure the ability of the compounds to displace radiolabeled LTD4 from its receptor sites. For several compounds in this class, high affinity for the sulfidopeptide leukotriene D4 receptors has been demonstrated, with Ki values (inhibition constants) often in the low nanomolar range. nih.gov For example, compound RG 7152 was shown to competitively inhibit [3H]LTD4 binding to guinea pig lung membranes with a Ki of 38 nM. nih.gov A subsequent generation compound, RG 12525, which contains an additional phenyl ring, exhibited even higher affinity. nih.gov The specificity of these compounds is a key feature; for instance, RG 7152 did not inhibit the 5-lipoxygenase enzyme, indicating it does not block the synthesis of leukotrienes but rather their action at the receptor level. nih.gov

| Compound | Receptor Affinity (Ki) | Assay System | Reference |

|---|---|---|---|

| RG 7152 | 38 ± 6 nM | [³H]LTD₄ Binding in Guinea Pig Lung Membranes | nih.gov |

| Derivatives with Additional Phenyl Ring (General) | 2 - 20 nM | Sulfidopeptide Leukotriene D₄ Receptors | nih.gov |

Further investigations in animal systems have involved functional assays using isolated tissues. The spasmogenic activity of leukotrienes C4, D4, and E4 on parenchymal lung strips from guinea pigs was effectively inhibited by these compounds, confirming their antagonistic action in a physiological context. nih.gov This demonstrates that the receptor binding affinity translates into a functional blockade of leukotriene-induced smooth muscle contraction, a key pathophysiological event in bronchoconstriction. datapdf.comnih.gov The structure-activity relationship studies emphasize the necessity of the (2-quinolinylmethoxy)phenyl moiety in a specific geometric arrangement for this potent antagonist activity. nih.gov

Development of Relevant Animal Models for Specific Pathologies

The development and use of relevant animal models are essential for studying diseases and evaluating potential therapeutics before human trials. cureclcn4.org An animal model is a non-human species, such as a mouse or rat, that is used to mimic aspects of a human disease, allowing researchers to understand disease progression and test treatments in a controlled setting. cureclcn4.org For pathologies where this compound-containing compounds show potential, namely asthma and other inflammatory conditions, specific animal models have been instrumental.

The primary pathology addressed by the leukotriene antagonist derivatives of this compound is asthma, characterized by bronchoconstriction. nih.govnih.gov The guinea pig has served as a classical and relevant animal model for this condition. This is because the guinea pig respiratory system is highly sensitive to leukotrienes, mirroring an important aspect of human asthma. Specific models used in the evaluation of these compounds include:

LTD4-Induced Bronchoconstriction Model: In this model, anesthetized guinea pigs are challenged with an intravenous or aerosolized dose of LTD4, which induces a significant increase in airway resistance. The ability of a test compound, administered orally or via another route, to prevent or reverse this bronchoconstriction provides a direct measure of its in vivo LTD4 antagonism. datapdf.comnih.gov

Antigen-Induced Bronchoconstriction Model: To better simulate an allergic asthma attack, this model uses guinea pigs that have been previously sensitized to an antigen (e.g., ovalbumin). A subsequent challenge with the same antigen triggers the release of endogenous mediators, including leukotrienes, leading to bronchoconstriction. The efficacy of compounds like RG 7152 in this model demonstrates their ability to block the effects of pathologically relevant, endogenously generated leukotrienes. datapdf.comnih.gov

Systemic Anaphylaxis Model: This model assesses the protective effects of a compound against a severe, systemic allergic reaction, where leukotrienes play a significant role in mortality. datapdf.com

For broader inflammatory conditions where leukotrienes or other targets of quinoline (B57606) derivatives might be involved, other animal models can be developed. For instance, chronic inflammation can be induced in mice using slow-release pellets containing lipopolysaccharide (LPS), which leads to systemic inflammation and can be used to study bone loss and vascular disease. nih.gov Similarly, for investigating compounds as potential anti-inflammatory agents, models of carrageenan-induced paw edema in rats are commonly employed to assess the reduction of acute inflammation. nih.gov The selection or development of an animal model is guided by the specific molecular target and the human disease it is intended to treat. cureclcn4.orgsemanticscholar.org

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of a molecule. atomistica.online For 4-(2-Quinolinylmethoxy)phenol, these studies reveal the preferred spatial orientation of its quinoline (B57606), methoxy (B1213986), and phenol (B47542) components.

The process of geometry optimization involves adjusting the atomic coordinates of a molecule to find the structure with the lowest possible energy, which corresponds to a stable conformation. atomistica.online This is an iterative process where forces on the atoms are calculated to predict a new, lower-energy geometry until convergence is reached. atomistica.online The resulting optimized structure is a prerequisite for more advanced modeling tasks. atomistica.online

In molecules with flexible bonds, such as the ether linkage in this compound, multiple low-energy conformations may exist. The rotational freedom around the C-O-C bonds allows the quinolinyl and phenyl rings to adopt various relative orientations. Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of these different conformers. ethz.ch The energy differences between conformers can be small, suggesting that the molecule may be flexible and exist as a mixture of conformations at ambient temperatures. ethz.ch For instance, in similar benzyl-containing heterocyclic systems, different staggered and eclipsed conformations have been identified, with energy differences of less than 2 kcal/mol. ethz.ch This suggests a dynamic equilibrium between various spatial arrangements. ethz.ch

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. mdpi.com This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Identification of Key Binding Poses and Interaction Motifs

Docking studies with this compound and its derivatives have been performed to identify how these molecules might interact with biological targets. These studies can reveal key binding poses, which are the specific conformations and orientations of the ligand within the binding site of the target. For example, in studies of similar phenolic compounds, docking has been used to understand how they bind to enzymes like tyrosinase. mdpi.com

The interactions between the ligand and the protein are crucial for binding. These can include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For instance, the hydroxyl group of the phenol ring in this compound can act as a hydrogen bond donor or acceptor. The aromatic quinoline and phenyl rings can participate in hydrophobic and pi-stacking interactions with amino acid residues in the target's binding pocket. scielo.org.za The ether oxygen can also form hydrogen bonds. Identifying these interaction motifs is a key outcome of molecular docking studies. hepvs.ch

Assessment of Binding Affinity Predictions

Beyond predicting the binding pose, molecular docking programs often provide a scoring function to estimate the binding affinity between the ligand and the target. nih.gov This score is typically a numerical value that represents the strength of the interaction, with lower values often indicating a more favorable binding. While these predictions are useful for ranking potential ligands, their accuracy can be limited. nih.gov

More advanced methods, such as the Linear Interaction Energy (LIE) method, can be used to refine binding affinity predictions. nih.gov These methods often incorporate data from molecular dynamics simulations to provide more accurate estimations. nih.gov The predicted binding affinities, often expressed as Ki values or binding free energies, are crucial for prioritizing compounds for further experimental testing. nih.govarxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand-receptor complex behaves in a more realistic, solvated environment. nih.gov

Investigation of Ligand-Receptor Complex Stability

A key application of MD simulations is to assess the stability of a ligand-receptor complex predicted by molecular docking. scielo.org.za The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains in its binding pose and the protein structure is not significantly perturbed by the ligand's presence. mdpi.com For instance, a stable complex might exhibit RMSD values that fluctuate around a low value (e.g., below 2-3 Å) after an initial equilibration period. mdpi.comnih.gov

Analysis of Conformational Changes Upon Binding

MD simulations can also be used to investigate conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.com The flexibility of the ligand and the protein can be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual atoms or residues. nih.gov This analysis can highlight regions of the protein that become more or less flexible upon ligand binding. Furthermore, MD simulations can reveal how the ligand adapts its conformation to fit optimally within the binding site, and how the protein might undergo induced-fit changes to accommodate the ligand. These dynamic insights are crucial for a comprehensive understanding of the molecular recognition process. nih.gov

of this compound

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule without the need for empirical observation. Through quantum chemical calculations, it is possible to model the behavior of this compound at the atomic level, yielding deep insights into its electronic characteristics and reactivity. While specific, published research focusing exclusively on the computational analysis of this compound is limited, the principles and expected outcomes can be detailed by applying established theoretical frameworks like Density Functional Theory (DFT), which are commonly used for similar aromatic and heterocyclic compounds. epstem.netplos.orgijsrst.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. uchile.cl The energy and spatial distribution of these orbitals are critical in determining how a molecule will react with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. Regions of a molecule with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be largely localized on the electron-rich phenol ring, a common characteristic for phenolic compounds. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty, capable of accepting electrons. Regions with high LUMO density are prone to nucleophilic attack. In this molecule, the LUMO is likely distributed over the quinoline ring system, which is more electron-deficient compared to the phenol moiety.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Quantum chemical calculations, typically using DFT with a basis set like B3LYP/6-311G(d,p), are employed to determine these values. ijsrst.com

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies (Note: The following values are representative examples based on similar molecules and are for illustrative purposes.)

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the sites for electrophilic and nucleophilic reactions. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are attractive to electrophiles and are typically found around electronegative atoms like oxygen and nitrogen. In this compound, the most intense red areas are expected around the phenolic oxygen and the quinoline's nitrogen atom.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. The most positive region is anticipated to be around the acidic hydrogen of the hydroxyl group.

Green/Yellow: Denotes areas of neutral or intermediate potential.

The MEP surface provides a clear, visual prediction of where the molecule is most likely to interact with other charged or polar species.

Interactive Data Table: Predicted Molecular Electrostatic Potential Extrema (Note: The following values are representative examples based on similar molecules and are for illustrative purposes.)

Prediction of Chemical Reactivity and Acid-Base Properties

The data from FMO and MEP analyses can be used to calculate global reactivity descriptors that quantify a molecule's reactivity and stability. rjpn.org These descriptors are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Chemical Hardness (η): Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A molecule with a high hardness value is more stable and less reactive. rjpn.org

Chemical Potential (μ): Calculated as -(I + A) / 2, it indicates the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. rjpn.org

For acid-base properties, the acidity of the phenol group is a key feature. Computationally, the MEP map provides a direct visual clue, with the highly positive potential on the hydroxyl hydrogen indicating its acidic nature. ocr.org.uksavemyexams.com Furthermore, calculations can determine the pKa by computing the Gibbs free energy change for the deprotonation reaction in a solvent model. The stability of the resulting phenoxide anion is crucial; a more stable anion corresponds to a stronger acid.

Interactive Data Table: Illustrative Global Reactivity Descriptors (Note: These values are calculated from the illustrative FMO energies provided above.)

Future Research Directions and Emerging Applications

Exploration of Novel Biological Activities and Therapeutic Indications Beyond Leukotriene Antagonism

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide spectrum of pharmacological properties. researchgate.net This has prompted researchers to investigate the potential of 4-(2-quinolinylmethoxy)phenol and related quinoline derivatives in therapeutic areas beyond leukotriene modulation. rsc.org

Antimicrobial Potential: Quinoline derivatives have demonstrated notable antimicrobial activities. scientific.net Research into various substituted quinolines has shown efficacy against different bacterial and fungal strains. While specific studies on the antimicrobial effects of this compound are not extensively detailed in the provided results, the general promise of the quinoline class suggests this as a viable area for future investigation. For instance, other quinoline derivatives have been synthesized and shown to possess significant antibacterial and antitubercular activities. rsc.orgscientific.net

Anticancer Potential: The development of quinoline-based anticancer agents is an active area of research. rsc.org Certain quinoline derivatives have been reported to induce apoptosis and are considered vital in the creation of new cancer therapies. rsc.org For example, compounds with a quinoline core, such as camptothecin (B557342) and topotecan, are established anticancer drugs. rsc.org Virtual screening and synthesis of novel quinoline derivatives have identified compounds with submicromolar antiproliferative activity against cancer cell lines like human melanoma (A375) and medulloblastoma (DAOY). nih.gov This suggests that this compound could be evaluated for its antiproliferative effects.

Antioxidant Potential: Functionalized quinoline moieties are also being explored for their antioxidant properties. rsc.org Oxidative stress is a key factor in numerous diseases, and compounds that can mitigate its effects are of significant therapeutic interest. The investigation into the antioxidant capacity of this compound represents a logical extension of the research into its biological activities.

Rational Design and Synthesis of Advanced Analogues with Improved Biological Profiles

The rational design and synthesis of analogues are crucial for enhancing the therapeutic potential of a lead compound. mdpi.com For quinoline derivatives, this involves targeted chemical modifications to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to this process, helping to identify which parts of the molecule are essential for its biological activity. nih.govmdpi.com For example, research on other quinoline derivatives has shown that the introduction of specific functional groups, such as a chlorine atom or a methoxy (B1213986) group, can significantly enhance biological activity. rsc.orgmdpi.com Similarly, modifying side chains or creating more rigid structures through cyclization can lead to improved potency and a better understanding of how the molecule interacts with its biological target. nih.gov

Future efforts will likely focus on creating a library of this compound analogues. By systematically altering substituents on the quinoline and phenol (B47542) rings, researchers can aim to:

Increase binding affinity for novel biological targets.

Improve metabolic stability and bioavailability.

Reduce potential off-target effects.

Table 1: Strategies for Analogue Design of Quinoline Derivatives

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Ring Substitution | Introduce electron-donating or electron-withdrawing groups on the quinoline or phenyl ring. | Enhance target binding and modulate electronic properties. rsc.org |

| Side Chain Alteration | Modify the length, flexibility, or composition of the methoxy linker. | Optimize pharmacokinetic profile and target engagement. nih.gov |

| Scaffold Hopping | Replace the quinoline core with other heterocyclic systems while maintaining key pharmacophoric features. | Discover novel intellectual property and potentially improved properties. |

| Hybridization | Combine the this compound scaffold with other known pharmacophores. | Create multifunctional molecules with synergistic activities. |

Application of Advanced In Vitro and Ex Vivo Research Models

To effectively evaluate the novel biological activities and advanced analogues of this compound, researchers are moving beyond traditional cell culture and animal models. Advanced in vitro and ex vivo systems offer more physiologically relevant data.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo environment, including cell-cell interactions and nutrient gradients, which is crucial for assessing anticancer activity.

High-Content Screening (HCS): HCS platforms allow for the simultaneous evaluation of multiple cellular parameters, providing a more comprehensive picture of a compound's effects on cells.

Co-culture Systems: For studying antimicrobial or anti-inflammatory effects, co-culture models (e.g., immune cells with epithelial cells) can simulate the complex interactions between different cell types.

Ex Vivo Models:

Isolated Perfused Organs: The use of isolated organs (e.g., lung, liver) allows for the study of a compound's effect on organ function and metabolism in a controlled environment, bridging the gap between in vitro and in vivo research.

Tissue Slices: Precision-cut tissue slices maintain the complex architecture of the native tissue, providing a valuable tool for toxicology and efficacy studies.

For instance, in the study of other leukotriene antagonists like montelukast, embryonic neuron-enriched cell models have been employed to investigate specific biological effects. nih.gov Similar specialized models could be developed or utilized to explore the non-leukotriene-related activities of this compound.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound and its analogues, the integration of "omics" technologies is indispensable. These approaches provide a global analysis of molecules within a biological system.

Proteomics: This technology can identify the full complement of proteins affected by the compound, revealing its targets and downstream signaling pathways. A proteomics approach was used to study the effects of the leukotriene antagonist montelukast, confirming its interference with specific cellular systems. nih.gov

Metabolomics: By analyzing the complete set of metabolites, metabolomics can illuminate the metabolic pathways modulated by the compound. researchgate.netnih.gov This is particularly relevant for understanding both on-target effects related to leukotriene metabolism and potential off-target metabolic reprogramming. nih.gov Liquid chromatography-mass spectrometry (LC/MS) is a key technique used in these analyses. nih.gov

Genomics and Transcriptomics: These technologies assess changes in gene expression at the DNA and RNA levels, respectively, providing insights into how the compound regulates cellular processes at the genetic level. ahajournals.org

By combining these omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel biomarkers of its activity, and better predict its therapeutic and potential adverse effects. nih.govresearchgate.net This multi-omics strategy has been successfully applied to understand the complex effects of other leukotriene pathway modulators. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.